Olopatadine, (E)-

Catalog No.
S628357
CAS No.
113806-06-7
M.F
C21H23NO3
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Olopatadine, (E)-

CAS Number

113806-06-7

Product Name

Olopatadine, (E)-

IUPAC Name

2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8+

InChI Key

JBIMVDZLSHOPLA-QGMBQPNBSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O

Olopatadine, (E)-, also known as olopatadine hydrochloride, is a medication primarily used to treat allergic conjunctivitis, commonly referred to as pink eye []. It belongs to a class of drugs known as second-generation antihistamines []. However, research suggests Olopatadine, (E)-, may have broader applications beyond its established use.

Anti-inflammatory and Anti-allergic Effects

Studies have explored the anti-inflammatory and anti-allergic properties of Olopatadine, (E)-, beyond its role in treating allergic conjunctivitis. Research suggests it may:

  • Inhibit the release of inflammatory mediators: Olopatadine, (E)-, has been shown to block the release of histamine, a key mediator of the allergic response, from mast cells []. This suggests its potential in managing various allergic conditions.
  • Reduce inflammation in skin conditions: Studies in mice indicate Olopatadine, (E)-, may reduce inflammation in chronic contact dermatitis, a skin condition characterized by redness, itching, and scaling []. However, further investigation is needed to confirm its efficacy in humans.
  • Improve quality of life in allergic rhinitis: Research suggests Olopatadine, (E)-, may be more effective than other medications, like rupatadine, in improving the quality of life for individuals with seasonal allergic rhinitis, characterized by symptoms like sneezing, runny nose, and congestion [].

Additional Areas of Research

Ongoing research is exploring the potential applications of Olopatadine, (E)-, in other areas, including:

  • Neurodegenerative diseases: Studies are investigating the potential of Olopatadine, (E)-, to protect nerve cells from damage in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease []. However, these are early-stage investigations, and more research is needed.
  • Cancer: Preliminary research suggests Olopatadine, (E)-, may have anti-cancer properties []. However, this area of research is in its initial stages, and further investigation is necessary.

Olopatadine, specifically in its (E)-form, is a non-sedating antihistamine primarily used to treat allergic conjunctivitis and allergic rhinitis. It functions as both a histamine H1 receptor antagonist and a mast cell stabilizer, effectively reducing symptoms such as itching, redness, and inflammation in the eyes and nasal passages. The chemical structure of olopatadine consists of a dibenz[b,e]oxepin backbone with a dimethylamino propylidene side chain, which contributes to its unique pharmacological properties. The molecular formula for olopatadine is C21H23NO3, with a molecular weight of approximately 337.419 g/mol .

Olopatadine's primary mechanism of action involves blocking histamine H1 receptors on mast cells in the eye. This prevents histamine, an inflammatory mediator, from triggering allergic symptoms like itching and redness. Additionally, olopatadine may have mast cell stabilizing properties, further reducing the release of inflammatory mediators [].

  • Toxicity: Olopatadine is generally well-tolerated, but side effects like burning, stinging, and blurred vision can occur.
  • Flammability: Olopatadine is not expected to be flammable.
  • Reactivity: No specific reactivity hazards are documented for olopatadine.

Olopatadine exhibits significant biological activity through multiple mechanisms:

  • Histamine H1 Receptor Antagonism: It selectively binds to the H1 receptor, inhibiting the release of pro-inflammatory mediators like histamine and cytokines .
  • Mast Cell Stabilization: By stabilizing mast cells, olopatadine prevents degranulation and the subsequent release of inflammatory substances .
  • Inhibition of Eosinophil Activation: This contributes to reduced inflammation and allergic responses in tissues affected by allergens .

The pharmacological effects manifest clinically as relief from allergy symptoms, with onset typically occurring within 30 minutes of application in ocular formulations .

Olopatadine is synthesized through several steps involving the reaction of dibenz[b,e]oxepin derivatives with dimethylamino propylidene components. The synthesis can be achieved via:

  • Formation of the Dibenz[b,e]oxepin Core: This involves cyclization reactions that create the foundational structure.
  • Alkylation: The introduction of the dimethylamino propylidene group occurs through nucleophilic substitution reactions.
  • Salt Formation: The hydrochloride salt form is often produced to enhance solubility and stability for pharmaceutical applications .

Olopatadine is primarily utilized in:

  • Ophthalmic Solutions: For treating allergic conjunctivitis, providing rapid relief from itching and redness.
  • Nasal Sprays: Used either alone or in combination with corticosteroids like mometasone for managing allergic rhinitis .
  • Pharmaceutical Research: Investigated for potential applications beyond allergies due to its anti-inflammatory properties.

Several compounds share structural or functional similarities with olopatadine. Here are some notable examples:

Compound NameSimilarityUnique Features
DoxepinStructural analogSedating properties; antidepressant effects
CetirizineAntihistamineLonger half-life; more sedating
LevocetirizineActive enantiomer of cetirizineLess sedation compared to cetirizine
AzelastineDual-action antihistamineAlso acts as a nasal decongestant

Olopatadine's uniqueness lies in its dual action as both an antihistamine and mast cell stabilizer without significant sedation, making it particularly effective for allergy relief without impairing daily activities .

XLogP3

1.5

UNII

KU3MJP076O

Other CAS

113806-06-7
113806-05-6

Wikipedia

(E)-olopatadine

Dates

Modify: 2024-04-14

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